molecular formula C24H32N4O4 B2420584 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1171873-64-5

1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

Cat. No. B2420584
CAS RN: 1171873-64-5
M. Wt: 440.544
InChI Key: RFRDKMJZTOLXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea, also known as DMU-212, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the family of urea derivatives and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Apoptotic and Autophagic Effects in Cancer Treatment

  • Apoptosis and Autophagy in Lung Cancer : A synthetic phenoxypyrimidine urea derivative, closely related to 1-(3,5-dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea, has been found to induce apoptosis through both caspase-dependent and independent pathways. It also triggers cytoprotective autophagy in non-small cell lung cancer cells. This compound suppresses tumor growth in xenograft mouse models, suggesting potential as a therapeutic agent for lung cancer treatment (Gil et al., 2021).

Inhibition of Sexual Response Mechanisms

  • Inhibition of Penile Erections : A study on 5-HT2C receptors, which can be influenced by compounds structurally similar to this compound, shows the ability to mediate penile erections in rats. Selective agonists and antagonists of these receptors, including compounds with related structures, have been investigated for their effects on sexual response mechanisms (Millan et al., 1997).

Interaction with DNA

  • Hydrogen-bonding with DNA Base Pairs : Compounds including 1-(2-methyl-3-oxoisoindolin-5-yl)urea, which share a structural resemblance with the subject compound, have been shown through NMR spectroscopy and theoretical studies to bind to CG base pairs in the major groove of DNA. This highlights their potential for interaction with genetic material and possible implications in genetic research and therapy (Tutughamiarso et al., 2011).

Neurological and Psychological Effects

  • Neurokinin-1 Receptor Antagonism : A study on a neurokinin-1 receptor antagonist, with a similar structure to the compound , found it to be effective in pre-clinical tests relevant to emesis and depression. This suggests potential applications in the treatment of neurological and psychological conditions (Harrison et al., 2001).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-27-7-6-18-12-17(4-5-22(18)27)23(28-8-10-32-11-9-28)16-25-24(29)26-19-13-20(30-2)15-21(14-19)31-3/h4-5,12-15,23H,6-11,16H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRDKMJZTOLXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC(=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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